4-Bromo-2,3,6-trifluorobenzaldehyde
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Overview
Description
4-Bromo-2,3,6-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O and a molecular weight of 238.99 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3,6-trifluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2,3,6-trifluorobenzonitrile with appropriate reagents to form the aldehyde . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2,3,6-trifluorobenzoic acid.
Reduction: Formation of 4-bromo-2,3,6-trifluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
4-Bromo-2,3,6-trifluorobenzaldehyde is utilized in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: The compound is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,6-trifluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, influencing its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Similar in structure but lacks the bromine atom.
4-Bromo-2,6-difluorobenzaldehyde: Similar but has fewer fluorine atoms.
2,4,6-Trifluorobenzaldehyde: Similar but lacks the bromine atom and has different fluorine substitution pattern.
Uniqueness
4-Bromo-2,3,6-trifluorobenzaldehyde is unique due to the presence of both bromine and three fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-bromo-2,3,6-trifluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPYTFIWASJIRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378444 |
Source
|
Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-56-0 |
Source
|
Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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